Cyclopropanecarboximidamide, N-hydroxy-1-phenyl-

Description

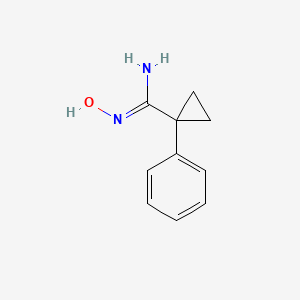

Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- (CAS No. 925252-34-2) is a cyclopropane derivative featuring a carboximidamide functional group substituted with an N-hydroxy moiety and a phenyl ring at the 1-position. Its molecular formula is C₁₀H₁₂N₂O, with a molecular weight of 176.22 g/mol . Limited data on its physical properties (e.g., boiling point, solubility) are available, but its storage is recommended under standard laboratory conditions .

Properties

IUPAC Name |

N'-hydroxy-1-phenylcyclopropane-1-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-9(12-13)10(6-7-10)8-4-2-1-3-5-8/h1-5,13H,6-7H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLURBVCIYBHAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1(C2=CC=CC=C2)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- involves the reaction of i-Phenyl-cyclopropanecarbonitrile with hydroxylamine hydrochloride in the presence of sodium ethoxide. The reaction is carried out in ethanol and heated to reflux for six hours . This method is commonly used in laboratory settings for the preparation of this compound.

Chemical Reactions Analysis

Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can also be reduced using appropriate reducing agents.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. Detailed studies are required to fully understand its mechanism of action .

Comparison with Similar Compounds

Research Implications and Limitations

- Pharmacological Potential: While direct data on the target compound’s bioactivity are lacking, structural analogs like cyclopropanecarboximidamide hydrochloride are explored as enzyme inhibitors or antiviral agents due to their electrophilic cyclopropane rings .

- Knowledge Gaps: Limited data on the target compound’s solubility, stability, and toxicity necessitate further experimental validation.

Biological Activity

Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological interactions, and the implications for drug development.

Chemical Structure and Synthesis

The compound is characterized by a cyclopropane ring linked to a carboximidamide functional group and an N-hydroxy group on the nitrogen atom. Its molecular formula is C10H12N2O, with a molecular weight of 176.22 g/mol. The synthesis typically involves the reaction of i-Phenyl-cyclopropanecarbonitrile with hydroxylamine hydrochloride in ethanol, using sodium ethoxide as a base and refluxing for approximately six hours.

Initial studies suggest that Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- may inhibit specific enzymes involved in metabolic pathways or cellular signaling. The presence of the hydroxyl group enhances its reactivity, potentially leading to increased biological activity compared to simpler analogs.

Inhibition Studies

The compound has been evaluated for its binding affinity with various biological targets. Research indicates that it may possess anti-inflammatory and antibacterial properties, similar to other derivatives within its class .

Comparative Analysis with Similar Compounds

To understand the uniqueness of Cyclopropanecarboximidamide, N-hydroxy-1-phenyl-, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide | Contains a sulfonamide group | Known for its inhibitory properties in biological studies |

| Cyclopropanecarboximidamide, N’-hydroxy | Similar structure but lacks phenyl substitution | Slight variations in reactivity and applications |

| 1-(2,4-dichlorophenyl)-N'-hydroxy-1-cyclopropanecarboximidamide | Contains dichlorophenyl substitution | Enhanced biological activity compared to simpler analogs |

The structural arrangement of the functional groups in Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- contributes significantly to its biological activity profile.

Antibacterial Activity

In vitro studies have demonstrated that Cyclopropanecarboximidamide derivatives exhibit significant antibacterial activity against various strains of bacteria. For instance, one study found that modifications in the phenyl ring can lead to improved efficacy against resistant bacterial strains .

Anti-inflammatory Potential

Research has indicated that compounds similar to Cyclopropanecarboximidamide can reduce inflammation markers in animal models. A study involving the administration of these compounds showed a marked decrease in paw thickness in rats subjected to inflammatory stimuli, suggesting potential applications in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.